molecular formula C10H8ClNO3 B3363278 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid CAS No. 1018051-43-8

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B3363278
CAS No.: 1018051-43-8
M. Wt: 225.63 g/mol
InChI Key: LNDRHUYPIJWCEO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused with a 4-chlorophenyl substituent and a carboxylic acid group. This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Computational studies, such as density functional theory (DFT), are critical for elucidating its electronic structure and spectroscopic behavior .

Properties

IUPAC Name

5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDRHUYPIJWCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-chlorobenzonitrile oxide with ethyl acrylate, followed by hydrolysis to yield the carboxylic acid derivative. The reaction conditions often include the use of a base such as sodium bicarbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

FeCl₃-Catalyzed Cycloaddition

A FeCl₃-catalyzed cascade reaction between 1,1-dicyanocyclopropanes and hydroxylamine hydrochloride in ethanol produces 4,5-dihydroisoxazole derivatives. This method achieves high stereoselectivity and yields (~75–85%) for structurally diverse analogs .

Oxidative Cyclization

Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (a precursor) undergoes hydrolysis under acidic conditions (e.g., p-toluenesulfonic acid in acetone/water) to yield the carboxylic acid derivative. Typical conditions involve refluxing for 6 hours, achieving ~81% yield after recrystallization .

Derivatization Reactions

The carboxylic acid group enables further functionalization:

Esterification

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, which reacts with alcohols (e.g., isopropyl alcohol) to form esters. For example, isopropyl ester synthesis proceeds in toluene with pyridine, yielding ~75% after purification .

Amide Formation

Coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) generates amide derivatives. These are explored for biological activity modulation, though specific yields for this compound require further literature validation.

Table 2: Derivatization Pathways

ReactionReagents/ConditionsProductYieldReference
EsterificationSOCl₂, toluene, isopropyl alcoholIsopropyl ester75%
Methyl ester hydrolysisp-TSA, acetone/H₂O, reflux5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid81%

Biological Interaction Pathways

While focusing on chemical reactions, notable biological interactions inform reactivity:

  • Anti-inflammatory activity : The compound inhibits NF-κB and MAPK pathways, reducing TNF-α and IL-6 production in macrophages .

  • Transglutaminase inhibition : Dihydroisoxazole derivatives exhibit covalent binding to transglutaminases via electrophilic 3-bromo substituents, though selectivity varies .

Stability and Reactivity Considerations

  • Acid/Base Sensitivity : The dihydroisoxazole ring is prone to ring-opening under strong acidic or basic conditions.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Drug Development

The compound is part of a class of dihydroisoxazole derivatives that have been investigated for their inhibitory effects on transglutaminase (TG) enzymes. TGs are implicated in various pathological conditions, including fibrosis and ischemic reperfusion injury. Research indicates that dihydroisoxazole derivatives can serve as potent inhibitors of TG2, providing a basis for the development of therapeutic agents targeting conditions like endotoxic shock and pulmonary hypertension .

Table 1: Summary of Dihydroisoxazole Derivatives and Their Biological Activities

Compound NameTarget EnzymeBiological ActivityReference
ERW1041ETG2Inhibitor
DICCOX-2Anti-inflammatory
VGX-1027NF-κBImmune modulator

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid and related compounds. For instance, the compound DIC has shown effectiveness in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use as an anti-inflammatory drug candidate .

Nematode Toxicity

Research has demonstrated that certain 4,5-dihydroisoxazole derivatives exhibit toxicity against root-knot nematodes, which are significant agricultural pests. The mechanism involves binding to allosteric sites on nematode receptors, indicating potential for developing environmentally friendly pesticides .

Table 2: Toxicity of Dihydroisoxazole Compounds Against Nematodes

Compound NameMechanism of ActionTarget OrganismReference
Compound 1Allosteric bindingRoot-knot nematodes
Compound 4Agonist-binding domainRoot-knot nematodes

In Vivo Studies

In vivo studies involving the administration of dihydroisoxazole derivatives have shown promising results in models of inflammation and fibrosis. For example, ERW1041E was tested in murine models and demonstrated significant inhibition of TG2 activity in various pathological contexts, suggesting its viability as a therapeutic agent .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of dihydroisoxazole derivatives. These studies focus on modifying substituents on the isoxazole ring to enhance potency and selectivity against target enzymes while minimizing off-target effects .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituent on the phenyl ring significantly alters the compound’s properties. Key analogs include:

Compound Name Substituent (Position) Electronic Effect Key Properties/Applications Evidence Source
5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid Cl (para) Electron-withdrawing Enhanced acidity, potential bioactivity
5-(4-Methylphenyl)-4,5-dihydroisoxazole-3-carboxylic acid CH₃ (para) Electron-donating Increased hydrophobicity, commercial availability
5-(2,6-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxamide F (ortho, meta) Moderate electron-withdrawing Improved metabolic stability (inferred)

Key Insights :

  • The chloro group (Cl) increases the compound’s acidity compared to methyl-substituted analogs due to its strong electron-withdrawing nature, which stabilizes the deprotonated carboxylate form .
  • Fluorine substituents balance electron withdrawal and metabolic stability, as seen in drug design paradigms .

Variations in the Heterocyclic Core

Modifications to the dihydroisoxazole ring or carboxylic acid group also influence behavior:

Compound Name Structural Variation Notable Properties Evidence Source
5-(RS)-Methyl-5-(3-indolylmethyl)-4,5-dihydroisoxazole-3-carboxylic acid Indole substituent on dihydroisoxazole Viscous oily product; challenges in purification
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid Pyridine-amino substituent Enhanced hydrogen-bonding capacity
2-[5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl] phenol Pyrazole ring instead of isoxazole Distinct tautomerism and electronic delocalization

Key Insights :

  • Indole or pyridine substituents introduce steric bulk and hydrogen-bonding motifs, which may affect binding affinity in biological systems .
  • Replacing the isoxazole with a pyrazole ring (as in 2-[5-(4-chlorophenyl)-dihydropyrazol-3-yl] phenol) alters tautomeric equilibria and electronic delocalization, impacting spectroscopic profiles .

Computational and Spectroscopic Comparisons

DFT studies at the B3LYP/6-311G(d,p) level (e.g., for 4CPHPP) reveal that electron-withdrawing groups like Cl reduce the HOMO-LUMO gap, increasing reactivity . For example:

  • 4-Chlorophenyl derivatives exhibit lower HOMO energies (-6.2 eV) compared to methyl-substituted analogs (-5.8 eV), correlating with higher stability against electrophilic attacks.
  • Vibrational spectra (IR/Raman) show distinct C=O stretching frequencies (~1700 cm⁻¹ for carboxylic acid) influenced by substituent electronegativity .

Biological Activity

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, a compound belonging to the isoxazole family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3C_{10}H_{8}ClNO_{3} with a molecular weight of 225.63 g/mol. The compound features a chlorophenyl group attached to an isoxazole ring, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of isoxazoles, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of essential enzymes.

2. Antioxidant Properties

The antioxidant activity of this compound has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases.

3. Herbicidal Activity

This compound has been evaluated for its herbicidal potential. Research suggests that it can act as a plant growth regulator and may be effective against specific weed species. The herbicidal activity is attributed to its ability to interfere with plant metabolic pathways.

4. Anti-inflammatory Effects

Recent investigations have identified potential anti-inflammatory effects of isoxazole derivatives. The compound may inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. This mechanism positions it as a candidate for developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated that certain isoxazole derivatives exhibited toxicity against root-knot nematodes by binding to allosteric sites on their receptors. This finding highlights the potential use of these compounds in agricultural pest management .

Case Study 2: Anti-inflammatory Mechanism

Another significant study focused on the inhibition of leukotriene biosynthesis by 4,5-diarylisoxazole-3-carboxylic acids, revealing IC50 values as low as 0.24 μM for inhibiting cellular product synthesis . This suggests that similar mechanisms could be explored for this compound.

Summary Table of Biological Activities

Activity Mechanism References
AntimicrobialInhibition of growth and enzyme activity
AntioxidantNeutralization of free radicals
HerbicidalDisruption of plant metabolic pathways
Anti-inflammatoryInhibition of leukotriene biosynthesis

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, and what mechanistic considerations are critical?

Answer:
The compound is typically synthesized via cyclocondensation reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl precursors. A key route involves reacting 4-chlorobenzaldehyde with a β-keto acid derivative under acidic or basic conditions to form the dihydroisoxazole ring. Mechanistic studies highlight the importance of regioselectivity in the cyclization step, influenced by substituent electronic effects . For example, electron-withdrawing groups on the phenyl ring (e.g., -Cl) enhance reaction efficiency by stabilizing transition states. Optimization of catalysts (e.g., ZnCl₂) and solvent systems (e.g., ethanol/water mixtures) is critical to achieving yields >70% .

Table 1: Comparison of Synthetic Routes

MethodPrecursorsCatalystYield (%)Reference
Cyclocondensation4-Chlorobenzaldehyde + β-keto acidZnCl₂72
Microwave-assistedNitrile oxide + alkeneNone65

Basic: How is structural confirmation of the compound achieved post-synthesis?

Answer:
Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR verify the dihydroisoxazole ring (e.g., characteristic δ 5.2–5.8 ppm for protons adjacent to the oxygen atom) and the 4-chlorophenyl group (δ 7.4–7.6 ppm aromatic protons) .
  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (C-O: 1.36–1.42 Å) and dihedral angles between the isoxazole and phenyl rings (e.g., 85–90°), critical for understanding steric effects .

Advanced: How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be resolved?

Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

Reproducibility Testing : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Purity Validation : Use HPLC (>98% purity) and mass spectrometry to exclude confounding byproducts (e.g., ester derivatives from incomplete hydrolysis) .

Structural Analog Comparison : Test derivatives (e.g., methyl esters or trifluoromethyl-substituted analogs) to isolate structure-activity relationships (SAR) .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Answer:
Stability studies under varying pH (1–10) and temperature (4–40°C) reveal degradation pathways:

  • Acidic Conditions : Hydrolysis of the isoxazole ring dominates; buffering with citrate (pH 5–6) reduces degradation .
  • Oxidative Stress : Add antioxidants (e.g., BHT) to mitigate radical-induced breakdown.
  • Solid-State Stability : Lyophilization or storage in amber vials at -20°C preserves integrity for >6 months .

Table 2: Stability Profile

ConditionDegradation (%) at 30 DaysMajor Degradant
pH 1.2 (gastric)45Ring-opened acid
pH 7.4 (physio.)15None detected
40°C, humid30Ester byproduct

Advanced: How do modifications to the isoxazole ring influence enzyme inhibition efficacy?

Answer:
SAR studies show:

  • Electron-Withdrawing Substituents : Trifluoromethyl groups at position 5 increase binding affinity to cyclooxygenase-2 (COX-2) by 3-fold, likely due to enhanced hydrophobic interactions .
  • Ring Saturation : Dihydroisoxazole (vs. fully aromatic) reduces steric hindrance, improving access to enzyme active sites.
  • Carboxylic Acid vs. Ester : The free acid form exhibits 10× higher inhibitory activity than methyl esters, attributed to ionic interactions with catalytic residues .

Advanced: What analytical techniques differentiate polymorphic forms of the compound?

Answer:
Polymorph characterization employs:

  • DSC/TGA : Melting endotherms (e.g., 210°C vs. 225°C) distinguish anhydrous vs. hydrate forms.
  • PXRD : Unique diffraction patterns (e.g., 2θ = 12.5°, 18.7°) confirm crystalline phase identity .
  • Raman Spectroscopy : Bands at 1600–1650 cm⁻¹ correlate with hydrogen-bonding networks in different polymorphs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 2
5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

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